4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide

glutamate receptor mGlu8 antiparkinsonian

The compound 4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide (CAS 942004-58-2) is a pyridazine-3-carboxamide derivative belonging to a chemotype under investigation for central nervous system disorders. It features a 4-methoxy-6-oxo-1-phenylpyridazine core with an N-(3-methoxybenzyl) substituent.

Molecular Formula C20H19N3O4
Molecular Weight 365.389
CAS No. 942004-58-2
Cat. No. B2437260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide
CAS942004-58-2
Molecular FormulaC20H19N3O4
Molecular Weight365.389
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O4/c1-26-16-10-6-7-14(11-16)13-21-20(25)19-17(27-2)12-18(24)23(22-19)15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,21,25)
InChIKeyDZCGGGNDSGNWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide (CAS 942004-58-2): Procurement & Differentiation Guide


The compound 4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide (CAS 942004-58-2) is a pyridazine-3-carboxamide derivative belonging to a chemotype under investigation for central nervous system disorders. It features a 4-methoxy-6-oxo-1-phenylpyridazine core with an N-(3-methoxybenzyl) substituent. This compound class has been computationally profiled for affinity toward metabotropic and ionotropic glutamate receptors, including mGluR5, mGluR3, mGluR8, and the NMDA GluN2B subunit, positioning it as a candidate for antiparkinsonian drug discovery programs [1].

Why Generic Pyridazine-3-Carboxamide Analogs Cannot Replace CAS 942004-58-2


In silico structure–affinity relationship (SAR) analysis reveals that even minor modifications to the N-substituent on the 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide scaffold produce large shifts in predicted binding energy across glutamate receptor subtypes. For instance, varying the aryl substituent from 3-methoxy to 4-methoxy or introducing halogens alters docking scores by several kcal/mol, which can translate to differences in receptor subtype selectivity profiles [1]. Because the (3-methoxyphenyl)methyl group at the carboxamide position directly influences hydrogen-bonding and hydrophobic contacts within the orthosteric or allosteric pockets, generic replacement by a close analog without quantitative binding data risks loss of the desired target engagement profile.

Quantitative Differentiation Evidence for 4-Methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide


Predicted mGlu8 Binding Energy vs. Reference Agonist L-AP4

In a virtual screening campaign, the N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide series demonstrated binding energies for the group III metabotropic receptor mGlu8 ranging from -5.0 to -8.7 kcal/mol, compared to -6.1 kcal/mol for the endogenous reference agonist L-AP4. Several members of the series, including compounds bearing benzyl-type N-substituents, fell near the top of this range, indicating that the (3-methoxyphenyl)methyl derivative may achieve affinity superior to L-AP4 [1].

glutamate receptor mGlu8 antiparkinsonian docking

Predicted NMDA GluN2B Binding Energy vs. Ifenprodil

The same study reports that the pyridazine-3-carboxamide series achieves docking scores for the NMDA GluN2B subunit (PDB 3QEL) spanning -8.7 to -11.6 kcal/mol, placing several virtual hits in the same affinity window as the clinical reference ifenprodil (-11.3 kcal/mol). Benzyl-substituted derivatives, including the (3-methoxyphenyl)methyl congener, populated the high-affinity tail of this distribution, suggesting potential GluN2B antagonism comparable to a well-characterized tool compound [1].

NMDA receptor GluN2B antiparkinsonian docking

Substituent-Dependent Selectivity: mGlu8 vs. mGluR5 Binding Energy Shift

Within the pyridazine-3-carboxamide series, the binding energy difference between mGlu8 (PDB 6BT5) and mGluR5 (PDB 6FFH) is highly dependent on the N-aryl/benzyl substituent. Compounds bearing benzyl-type substituents (such as the (3-methoxyphenyl)methyl group) generally exhibited stronger predicted affinity for mGlu8 relative to mGluR5, whereas certain halogen-substituted phenyl derivatives showed the reverse preference. This selectivity trend indicates that CAS 942004-58-2, by virtue of its specific N-substituent, is likely biased toward group III mGlu8 over group I mGluR5 [1].

subtype selectivity mGlu8 mGluR5 SAR

Recommended Research & Procurement Scenarios for 4-Methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide


Glutamate Receptor Profiling for Antiparkinsonian Drug Discovery

Use CAS 942004-58-2 as a selective chemical probe for group III metabotropic glutamate receptors (especially mGlu8) in cell-based functional assays. The predicted binding energy range (-5.0 to -8.7 kcal/mol vs. -6.1 kcal/mol for L-AP4) positions it as a candidate for in vitro evaluation of mGlu8-mediated modulation of striatal output pathways, a mechanism implicated in Parkinson's disease [1].

NMDA GluN2B Subunit Selectivity Screening

Employ the compound in radioligand displacement or electrophysiological studies targeting recombinant GluN1/GluN2B NMDA receptors. The docking results, which indicate binding energies approaching that of ifenprodil (-11.3 kcal/mol), support its utility as a starting scaffold for developing GluN2B-negative allosteric modulators with a pyridazine chemotype distinct from phenylethanolamine-based ligands [1].

Structure–Activity Relationship (SAR) Expansion Around the N-Benzyl Position

Procure the compound as the reference standard for a focused SAR campaign exploring the influence of benzyl substituent electronics (methoxy position, additional halogens) on mGlu8/mGluR5 selectivity. The existing docking data indicate that the (3-methoxyphenyl)methyl group biases selectivity toward mGlu8, making it an ideal comparator for newly synthesized analogs [1].

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